1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone
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Overview
Description
1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone is a quinoline derivative with a unique structure that includes an ethyl group at the 4-position and a hydroxy group at the 2-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to introduce the ethyl and hydroxy groups . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and functionalization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophilic catalysts.
Major Products:
Scientific Research Applications
1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the hydroxy group but lacks the ethyl group, leading to different chemical and biological properties.
2-Hydroxyquinoline: Similar structure but with the hydroxy group at a different position, affecting its reactivity and applications.
Quinoline-2,4-dione: An oxidized derivative with distinct chemical properties and applications.
Uniqueness: 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone is unique due to the presence of both the ethyl and hydroxy groups, which confer specific chemical reactivity and biological activity not observed in its analogs .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-acetyl-4-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-9-10-6-4-5-7-11(10)14-13(16)12(9)8(2)15/h4-7H,3H2,1-2H3,(H,14,16) |
InChI Key |
CSERVQREEAKIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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